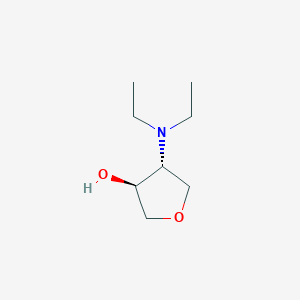

(3S,4R)-4-(diethylamino)oxolan-3-ol

Description

“(3S,4R)-4-(Diethylamino)oxolan-3-ol” is a chiral tetrahydrofuran derivative featuring a diethylamino substituent at the 4-position and a hydroxyl group at the 3-position.

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(3S,4R)-4-(diethylamino)oxolan-3-ol |

InChI |

InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-11-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |

InChI Key |

CRWQTAIJRQERHZ-HTQZYQBOSA-N |

Isomeric SMILES |

CCN(CC)[C@@H]1COC[C@H]1O |

Canonical SMILES |

CCN(CC)C1COCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(Diethylamino)tetrahydrofuran-3-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrofuran derivative.

Introduction of Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction using diethylamine as the nucleophile.

Hydroxyl Group Introduction: The hydroxyl group at the 3-position can be introduced via an oxidation reaction, often using reagents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of (3S,4R)-4-(Diethylamino)tetrahydrofuran-3-ol may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(Diethylamino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or modify the diethylamino group.

Substitution: The diethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or potassium permanganate (KMnO4) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like halides or other amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a deoxygenated tetrahydrofuran derivative.

Scientific Research Applications

(3S,4R)-4-(Diethylamino)tetrahydrofuran-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(Diethylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, while the hydroxyl group may participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Key Observations :

- Steric Effects: Benzylamino analogs () introduce steric bulk, which may hinder binding to compact active sites but improve selectivity for certain targets .

- Electronic Properties : Morpholinyl and pyrrolidinyl groups () offer balanced polarity, making them suitable for aqueous-phase reactions or formulations .

Biological Activity

The compound (3S,4R)-4-(diethylamino)oxolan-3-ol is a member of the oxolane family, characterized by its unique structural features that suggest potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with various molecular targets, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is . Its structure includes a diethylamino group attached to a tetrahydrofuran ring, which influences its solubility and biological properties. The stereochemistry of the compound is critical for its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| Functional Groups | Hydroxyl, amine |

| Stereochemistry | (3S,4R) |

The biological activity of this compound is believed to stem from its ability to modulate enzyme activity and interact with various receptors. Studies have shown that compounds with similar structures often exhibit properties akin to bioactive amines, suggesting that this compound may also engage in significant biological interactions.

- Enzyme Modulation : The compound may influence enzymatic pathways by acting as an enzyme inhibitor or activator.

- Receptor Interaction : Initial studies indicate potential binding affinity to neurotransmitter receptors, which could affect neuronal activity and signaling pathways.

Biological Activity Studies

Several research studies have investigated the biological activity of this compound:

- Antimicrobial Activity : Research has demonstrated that derivatives of oxolane compounds can exhibit antimicrobial properties against various pathogens. The effectiveness against Gram-positive and Gram-negative bacteria has been noted, though specific data on this compound remains limited.

- Neurotransmitter Interaction : Preliminary findings suggest that this compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

Case Studies

A few case studies highlight the biological relevance of related compounds:

- A study on a structurally similar compound demonstrated significant inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli strains, suggesting a potential pathway for therapeutic applications in treating infections.

- Another investigation focused on the interaction between oxolane derivatives and serotonin receptors indicated modulation of receptor activity, which could lead to antidepressant effects.

Research Findings Summary Table

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus | Potential for developing new antibiotics |

| Neurotransmitter Interaction | Modulation of serotonin receptors | Possible antidepressant effects |

| Enzyme Inhibition | Inhibition of specific enzymatic pathways | Therapeutic applications in metabolic disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.